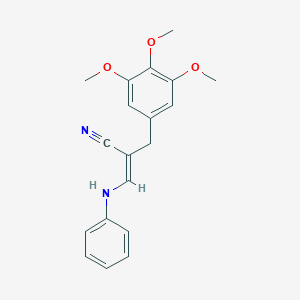
3-(苯基氨基)-2-(3,4,5-三甲氧基苄基)丙烯腈
描述
3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile is a compound of interest in the field of organic chemistry due to its potential applications in synthesizing bioactive heterocycles and its involvement in various chemical reactions. Its structure comprises a phenylamino group attached to an acrylonitrile moiety that also contains a 3,4,5-trimethoxybenzyl group, making it a versatile precursor for various organic transformations.
Synthesis Analysis
The synthesis of related acrylonitrile compounds typically involves base-catalyzed reactions between aldehydes and acetonitriles. For instance, a similar compound, 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, was synthesized via a base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile, indicating a potential pathway for synthesizing the compound of interest (Kavitha et al., 2006).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives can be elucidated through crystallographic studies. For example, the related compound mentioned above crystallizes in the monoclinic space group P21/c, with specific cell parameters, and exhibits intermolecular hydrogen bonds, which could provide insights into the molecular structure analysis of 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile (Kavitha et al., 2006).
Chemical Reactions and Properties
Acrylonitrile derivatives participate in various chemical reactions, such as nucleophilic displacement reactions, cyclotetramerization, and Claisen rearrangement, leading to novel compounds with potential antioxidant activities and other significant properties. These reactions demonstrate the chemical versatility and reactivity of acrylonitrile derivatives (Ağırtaş et al., 2013), (Raucher et al., 1979).
科学研究应用
合成与表征:
- 合成了含有 3,4,5-三甲氧基苄氧基的新型金属酞菁,并对其性质进行了表征。这些化合物,包括它们的合成、纯化和聚集行为,在染料和颜料领域具有重要意义 (Ağırtaş, Cabir 和 Özdemir,2013)。
- 探索了 2-(4-甲氧基苯基)-3-(3,4,5-三甲氧基苯基)丙烯腈的合成和晶体结构,该化合物在结构上与 3-(苯基氨基)-2-(3,4,5-三甲氧基苄基)丙烯腈相关。这项研究对于理解此类化合物的分子结构和潜在应用具有重要意义 (Kavitha 等,2006)。
生物活性与应用:
- 对由丙烯腈衍生物合成的 3-吲哚-1-丙酸和 1-(3-氨基丙基)吲哚的研究提供了对这些化合物潜在生物活性的见解。这些通过腈的催化还原或水解合成的物质可能在药物化学中得到应用 (Basanagoudar 和 Siddappa,1967)。
- 合成了 2-(1-(取代苄基)-1H-四唑-5-基)-3-苯基丙烯腈衍生物并评估了它们的抗肿瘤活性。这些化合物显示出作为抗肿瘤剂的潜力,并对开发新的癌症疗法具有重要意义 (Maddila 等,2016)。
光电应用:
- 对供体-受体取代的噻吩染料的研究,包括具有丙烯腈衍生物的噻吩染料,揭示了它们在光电器件中的潜在应用。这些化合物在开发用于保护人眼和光学传感器的材料方面可能具有重要意义 (Anandan 等,2018)。
作用机制
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, such as this one, have been known to effectively inhibit various targets including tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .
Biochemical Pathways
Tmp-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against helicobacter pylori and mycobacterium tuberculosis . They also hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Pharmacokinetics
Natural products are one of the most unique sources of new drugs; their structural backbones often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
Most of the tested compounds showed prominent activity against both cancer cell lines .
Action Environment
The tmp group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
属性
IUPAC Name |
(Z)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-22-17-10-14(11-18(23-2)19(17)24-3)9-15(12-20)13-21-16-7-5-4-6-8-16/h4-8,10-11,13,21H,9H2,1-3H3/b15-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGNGGBSQVPQCO-SQFISAMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=CNC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C/C(=C/NC2=CC=CC=C2)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile | |
CAS RN |
30078-48-9 | |
| Record name | 3-Anilino-2-(3,4,5,-trimethoxybenzyl)acrylonitrile, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030078489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-anilino-2-(3,4,5,-trimethoxybenzyl)acrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile in organic synthesis?
A: 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile serves as a valuable building block in organic synthesis, particularly for the construction of substituted pyrimidines. As demonstrated in the research paper [], it readily reacts with urea in the presence of sodium methoxide to yield 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol. This synthetic route highlights the compound's utility in accessing a class of heterocyclic compounds with potential biological activities.
Q2: Can you describe the reaction mechanism for the synthesis of 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol from 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile?
A: While the research paper [] doesn't delve into the detailed mechanism, the reaction likely proceeds through a condensation mechanism. Initially, urea is deprotonated by sodium methoxide, generating a nucleophilic urea anion. This anion attacks the electrophilic carbon of the nitrile group in 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile. Subsequent cyclization and tautomerization steps lead to the formation of the final pyrimidine ring system, 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



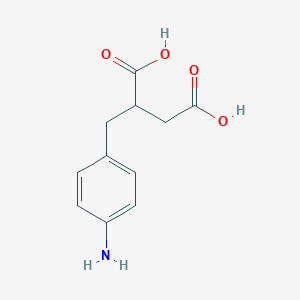


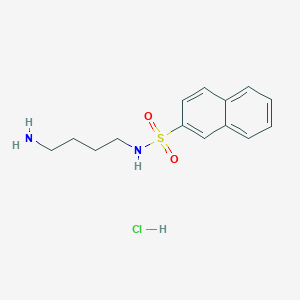
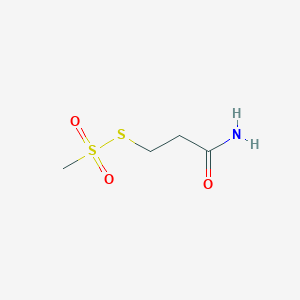


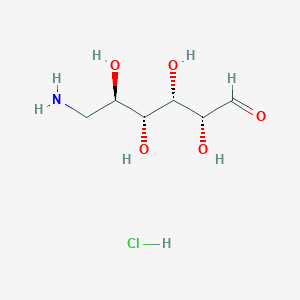


![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)
![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)

